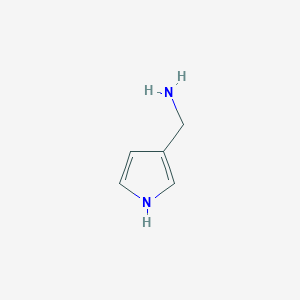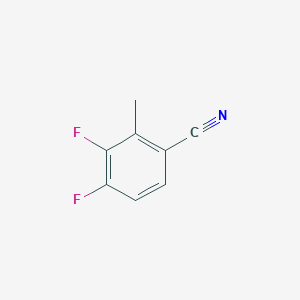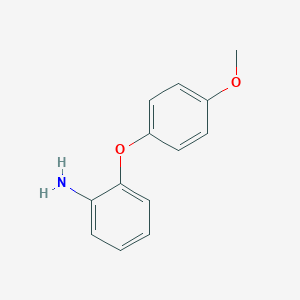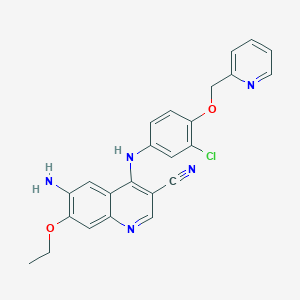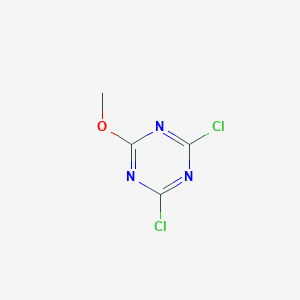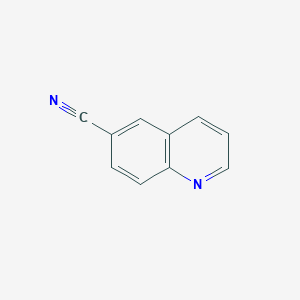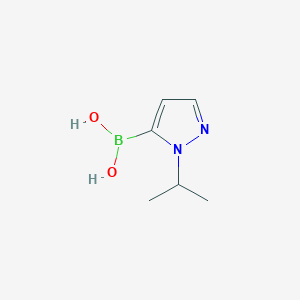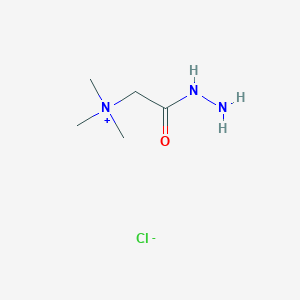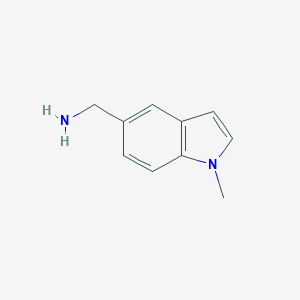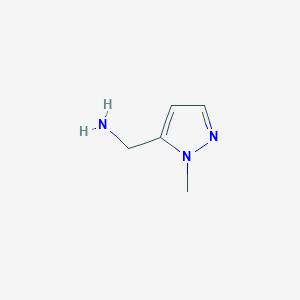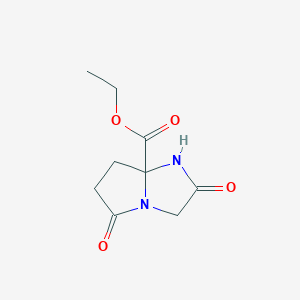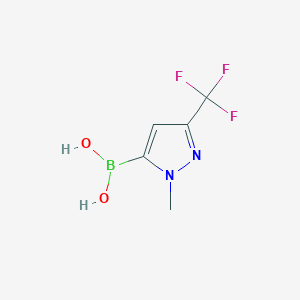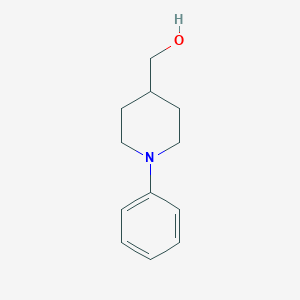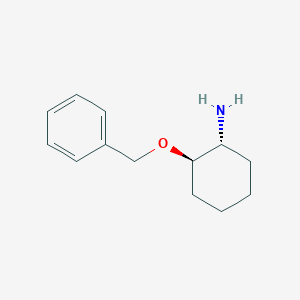
1-Benzyl-5-butoxypyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-butoxypyrrolidin-2-one, also known as BB-22, is a synthetic cannabinoid that belongs to the group of designer drugs. It was first synthesized in 2012 and has gained popularity in the research community due to its potential therapeutic applications. BB-22 is a potent agonist of the cannabinoid receptors and has been shown to have a high affinity for both CB1 and CB2 receptors.
Mechanism Of Action
1-Benzyl-5-butoxypyrrolidin-2-one acts as a potent agonist of the cannabinoid receptors, particularly CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a wide range of physiological and biochemical effects.
Biochemical And Physiological Effects
1-Benzyl-5-butoxypyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which may make it useful in the treatment of chronic pain and inflammation. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
1-Benzyl-5-butoxypyrrolidin-2-one has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of cannabinoid receptor activation. It is also relatively easy to synthesize, which makes it readily available for use in research. However, 1-Benzyl-5-butoxypyrrolidin-2-one also has several limitations. It is a designer drug, which means that it is not approved for human use and may have unknown side effects. It is also a controlled substance in many countries, which makes it difficult to obtain and use in research.
Future Directions
There are several future directions for research on 1-Benzyl-5-butoxypyrrolidin-2-one. One area of research is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another area of research is the study of the mechanisms of action of 1-Benzyl-5-butoxypyrrolidin-2-one and other synthetic cannabinoids, which may lead to the development of new drugs for the treatment of various diseases. Finally, research on the safety and efficacy of 1-Benzyl-5-butoxypyrrolidin-2-one and other synthetic cannabinoids is needed to determine their potential for use in human medicine.
Scientific Research Applications
1-Benzyl-5-butoxypyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.
properties
CAS RN |
136410-30-5 |
|---|---|
Product Name |
1-Benzyl-5-butoxypyrrolidin-2-one |
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-benzyl-5-butoxypyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO2/c1-2-3-11-18-15-10-9-14(17)16(15)12-13-7-5-4-6-8-13/h4-8,15H,2-3,9-12H2,1H3 |
InChI Key |
WPWXUBAZDOBDHI-UHFFFAOYSA-N |
SMILES |
CCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Canonical SMILES |
CCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
synonyms |
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

